BRD7389
Overview
Description
BRD 7389 is a chemical compound known for its inhibitory effects on ribosomal S6 kinase (RSK) family members. It was originally identified through screening small molecules for their ability to detect insulin protein production in murine pancreatic alpha-cell lines . The compound has shown significant potential in various biological and medical research applications.
Mechanism of Action
Target of Action
BRD7389 is a specific inhibitor of the RSK family kinase , with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM for RSK1, RSK2, and RSK3 , respectively . The RSK family kinase plays a crucial role in promoting cell growth and survival .
Mode of Action
This compound functions by inhibiting multiple RSK family members simultaneously . This inhibition results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers .
Biochemical Pathways
The RSK family kinase is known to phosphorylate a large number of cellular substrates . The inhibition of this kinase by this compound affects these phosphorylation processes, which in turn impacts various biochemical pathways. For instance, it has been suggested that the RSK2-RPS6 axis promotes axonal regeneration in the peripheral and central nervous systems .
Pharmacokinetics
It is soluble in dmso at 35 mg/ml , which suggests it could be administered in a solution for in vivo studies.
Result of Action
This compound treatment results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers . It also increases β-cell–specific gene expression in primary human islet cells . Moreover, it has been found to inhibit cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, the effectiveness of this compound in inducing insulin expression in pancreatic α-cells can be affected by the presence of other molecules in the cellular environment . .
Biochemical Analysis
Biochemical Properties
BRD7389 interacts with several enzymes and proteins, most notably the RSK family of kinases . It has been shown to inhibit RSK1, RSK2, and RSK3 with IC50s of 1.5 μM, 2.4 μM, and 1.2 μM, respectively . This inhibition is likely related to its ability to induce a β-cell-like state .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In pancreatic α-cells, it induces insulin expression and promotes transdifferentiation to a β-cell-like state . It also increases the endocrine cell content and function of donor human pancreatic islets in culture .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the RSK family of kinases. It inhibits these kinases, which in turn leads to changes in gene expression and cellular function . This inhibition is likely related to its ability to induce a β-cell-like state .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to cause α-cells to adopt several morphological and gene expression features of a β-cell state
Metabolic Pathways
This compound is involved in the RSK kinase pathway, where it acts as an inhibitor
Preparation Methods
BRD 7389 is typically supplied as a lyophilized powder. For laboratory use, it can be reconstituted in dimethyl sulfoxide (DMSO) to create a 15 millimolar stock solution by dissolving 5 milligrams of the powder in 0.91 milliliters of DMSO . The compound is soluble in DMSO at a concentration of 35 milligrams per milliliter
Chemical Reactions Analysis
BRD 7389 undergoes several types of chemical reactions, primarily involving its inhibitory action on protein kinases. It has been shown to inhibit RSK activity and block cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation . The compound is most active against RSK1, RSK2, and RSK3, with inhibitory concentration (IC50) values of 1.5 micromolar, 2.4 micromolar, and 1.2 micromolar, respectively . Common reagents and conditions used in these reactions include DMSO as a solvent and various concentrations of BRD 7389 depending on the desired effect.
Scientific Research Applications
BRD 7389 has a wide range of scientific research applications. It has been used to study insulin production in pancreatic alpha-cells, where it induces a dose-dependent increase in Ins2 messenger RNA and several beta-cell markers . The compound has also been investigated for its potential in treating drug-resistant melanoma, as it inhibits protein synthesis and cell proliferation in multiple dual-resistant melanoma patient-derived cells . Additionally, BRD 7389 has been used in research on colon cancer, where it blocks cell proliferation stimulated by muscarinic acetylcholine receptor activation .
Comparison with Similar Compounds
BRD 7389 is unique in its specific inhibition of the RSK family of protein kinases. Similar compounds include BI-D1870, another RSK inhibitor that has been shown to inhibit protein synthesis and cell proliferation in melanoma cells . BRD 7389 is distinct in its ability to induce insulin expression in pancreatic alpha-cells, making it a valuable tool for research in diabetes and related fields .
Properties
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376382-11-5 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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